Succinimide
Overview
Description
Succinimide is an organic compound with the chemical formula ( \text{C}_4\text{H}_5\text{NO}_2 ). It is a white crystalline solid that is classified as a cyclic imide. This compound is used in various organic syntheses and industrial processes, including silver plating
Synthetic Routes and Reaction Conditions:
Thermal Decomposition of Ammonium Succinate: this compound can be prepared by heating ammonium succinate, which decomposes to form this compound and water.
Dehydrogenative Coupling: A manganese pincer complex can catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, including this compound.
Lewis Acid Catalysis: this compound can also be synthesized from the corresponding anhydrides using a Lewis acid catalyst such as tantalum pentachloride on silica gel under microwave irradiation.
Industrial Production Methods:
Ammonium Succinate Distillation: Industrially, this compound is often produced by distilling ammonium succinate.
Silver Plating Processes: In some industrial applications, this compound is used in silver plating processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced to form succinamic acid or other derivatives.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution Reactions: These reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can yield products like succinic acid.
Reduction Products: Reduction typically produces succinamic acid.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
Succinimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of succinimide, particularly its derivatives used as anticonvulsants, involves the inhibition of T-type calcium channels in the brain. This inhibition reduces the abnormal electrical activity associated with seizures . This compound derivatives increase the seizure threshold and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .
Comparison with Similar Compounds
- Maleimide
- N-Chlorosuccinimide
- N-Bromothis compound
Comparison:
- Maleimide: Like this compound, maleimide is a cyclic imide but contains a double bond in its structure, making it more reactive in certain chemical reactions.
- N-Chlorothis compound and N-Bromothis compound: These compounds are halogenated derivatives of this compound and are commonly used as halogenating agents in organic synthesis .
This compound is unique in its balance of stability and reactivity, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
Record name | 2,5-Pyrrolidinedione, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8051629 | |
Record name | Succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-56-8, 584-43-0 | |
Record name | Succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13376 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SUCCINIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercuric imidosuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercuric imidosuccinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SUCCINIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SUCCINIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Pyrrolidinedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Succinimide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of succinimide?
A1: The molecular formula of this compound is C4H5NO2, and its molecular weight is 99.09 g/mol.
Q2: How does the structure of this compound contribute to its interfacial activity?
A3: Succinimides behave as amphiphilic molecules due to their polar headgroup (the this compound ring) and hydrophobic tail (typically a hydrocarbon chain) [, ]. The interfacial activity of mono succinimides is superior to that of bis- or multi-succinimides, suggesting that increasing the size of the polar headgroup decreases its effectiveness at the interface [].
Q3: How can succinimides be synthesized from maleic anhydride?
A4: Succinimides can be synthesized through a multi-step process. First, maleic anhydride reacts with a primary amine to form a maleamide monomer. This monomer undergoes in-situ polymerization at elevated temperatures (150 °C or less under vacuum) to yield polymaleimides. These polymers often exhibit a deep red color, attributed to decarboxylation leading to conjugated unsaturation or the formation of furan-pyrol derivatives [].
Q4: What is the role of this compound resin in ester hydrolysis?
A5: Poly(p-vinylbenzyl this compound) resin, synthesized by reacting chloromethylated polystyrene with this compound, exhibits catalytic activity in ester hydrolysis reactions []. This activity is attributed to the presence of the this compound group within the resin structure.
Q5: Can N-bromothis compound be used for decarboxylation reactions?
A6: Yes, N-bromothis compound can decarboxylate amino acids, peptides, and proteins in aqueous solutions []. This reaction proceeds at room temperature and offers a potential method for determining amino acid concentrations and identifying end-group carboxyls in peptides and proteins.
Q6: Are there any applications of this compound derivatives in materials science?
A7: Yes, polyisobutylene this compound is a common component of engine oil additives, acting as a dispersant to prevent the aggregation of carbonaceous deposits [, , ].
Q7: What is the role of this compound in protein aging?
A8: Asparagine and aspartic acid residues in proteins can spontaneously cyclize to form succinimides, particularly in mildly acidic conditions and at elevated temperatures [, , , ]. This process is often considered a form of protein damage as this compound hydrolysis yields a mixture of aspartate and isoaspartate, potentially altering protein structure and function [, , , ].
Q8: Can this compound formation in proteins be beneficial?
A9: While often detrimental, this compound formation can, in rare cases, contribute to protein stability []. Additionally, succinimides could potentially act as a mechanism for phosphoaspartate autophosphatase activity if hydrolysis favors aspartate formation [].
Q9: How does this compound formation impact the immune response?
A10: this compound formation in peptides can alter their recognition by cytotoxic T lymphocytes (CTLs) []. CTLs primed against a peptide containing a cyclized asparagine (this compound) residue showed specific recognition for the modified peptide, exhibiting only weak cross-reactivity with the parent peptide containing unmodified asparagine. This suggests that this compound-containing peptides could act as altered self-antigens, potentially triggering autoimmune responses.
Q10: What are the known pharmacological activities of this compound derivatives?
A10: this compound derivatives exhibit diverse pharmacological activities:
Q11: Are there any concerns regarding the stability of this compound-containing therapeutics?
A12: The this compound ring in antibody-drug conjugates (ADCs) and protein-drug conjugates (PDCs) can hydrolyze, impacting their stability, exposure, and efficacy []. Hydrolysis can occur during various stages, including drug product storage, in vivo circulation, and ex vivo sample preparation.
Q12: How is computational chemistry used to study this compound derivatives?
A13: Computational techniques like molecular modeling provide insights into the interactions of this compound derivatives with their targets [, ]. Molecular docking studies, for example, are used to analyze the binding affinity and binding energies of this compound derivatives with enzymes like AChE, BChE, COX-2, 5-LOX, and α-amylase, offering insight into their potential as drug candidates.
Q13: What are the environmental implications of using this compound derivatives?
A15: While the provided research doesn't delve deeply into the environmental impact of succinimides, it's crucial to consider their potential effects when used as engine oil additives []. Further research on the biodegradability and ecotoxicological effects of this compound derivatives is needed to ensure responsible use and disposal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.